Quinolin-8-yl tosylcarbamate
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Overview
Description
Quinolin-8-yl tosylcarbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl tosylcarbamate typically involves the reaction of quinolin-8-ol with tosyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Quinolin-8-ol and tosyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: Quinolin-8-ol is dissolved in the solvent, and tosyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl tosylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in substitution reactions. The reactions are carried out in polar solvents at room temperature or under reflux conditions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Quinolin-8-yl amine.
Substitution: Various substituted quinolin-8-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl tosylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. It also serves as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolin-8-yl tosylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Quinolin-8-yl tosylcarbamate can be compared with other similar compounds, such as:
Quinolin-8-yl carbamate: Lacks the tosyl group, resulting in different chemical and biological properties.
Quinolin-8-yl methylcarbamate: Contains a methyl group instead of the tosyl group, leading to variations in reactivity and applications.
Quinolin-8-yl ethylcarbamate: Similar to the methyl derivative but with an ethyl group, affecting its solubility and biological activity.
Uniqueness
This compound is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological properties. The tosyl group enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
quinolin-8-yl N-(4-methylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-17(20)23-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXSQQKYZVQBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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